molecular formula C19H22N4O4 B6020308 3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

Cat. No.: B6020308
M. Wt: 370.4 g/mol
InChI Key: NGACKOKZKVTVAO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a triazolopyridine core linked via a propyl chain. The benzamide moiety is substituted with three methoxy groups at the 3-, 4-, and 5-positions, which may enhance solubility and modulate interactions with biological targets such as kinases or neurotransmitter receptors. The [1,2,4]triazolo[4,3-a]pyridine group is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-25-14-11-13(12-15(26-2)18(14)27-3)19(24)20-9-6-8-17-22-21-16-7-4-5-10-23(16)17/h4-5,7,10-12H,6,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGACKOKZKVTVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of hydroxybenzaldehyde.

    Synthesis of the Triazolopyridine Moiety: The triazolopyridine ring is formed via a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the triazolopyridine moiety under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the triazolopyridine moiety.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the triazolopyridine moiety may interact with various enzymes and receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Modifications

Target Compound:
  • Core : [1,2,4]Triazolo[4,3-a]pyridine
  • Linker : Propyl chain
  • Benzamide Substituents : 3,4,5-Trimethoxy groups
  • Functional Groups : Amide bond for hydrogen bonding.
Analog 1: 3-(1,2,4-Triazolo[4,3-a]Pyridine-3-Ylethynyl)-4-Methyl-N-(4-((4-Methylpiperazin-1-Yl)Methyl)-3-Trifluoromethylphenyl)Benzamide (Patent Compound)
  • Core : Similar triazolopyridine core but with an ethynyl linker instead of propyl .
  • Benzamide Substituents : Methyl at position 4; trifluoromethyl and methylpiperazinyl groups on the phenyl ring.
  • Pharmacological Relevance : Optimized for medical applications (likely kinase inhibition) via enhanced solubility from crystalline salt forms .
Analog 2: 4-[(6-{3-[(2,2-Dimethylpropyl)Carbamoyl]Phenyl}[1,2,4]Triazolo[1,5-a]Pyridin-2-Yl)Amino]-3-Methoxy-N-Methylbenzamide
  • Core : [1,2,4]Triazolo[1,5-a]pyridine (positional isomer of the target compound’s core).
  • Substituents : Methoxy group at position 3, methylbenzamide, and a bulky 2,2-dimethylpropyl carbamoyl group .
  • Potential Impact: Altered binding affinity due to isomerism and steric effects.
Analog 3: N-Benzyl-3-{2-[(2-Methoxyphenyl)Amino][1,2,4]Triazolo[1,5-a]Pyridin-6-Yl}Benzamide
  • Core : [1,2,4]Triazolo[1,5-a]pyridine with an aniline substituent.
  • Substituents: Benzyl group on the amide nitrogen; methoxyphenylamino moiety.
  • Functional Role : The benzyl group may enhance blood-brain barrier penetration, suggesting CNS applications .

Pharmacological and Physicochemical Comparisons

Table 1: Key Differences and Implications

Feature Target Compound Patent Compound Analog 2
Core Structure [4,3-a]TriazoloPyridine [4,3-a]TriazoloPyridine [1,5-a]TriazoloPyridine
Linker Propyl Ethynyl None (direct attachment)
Benzamide Substituents 3,4,5-Trimethoxy 4-Methyl, trifluoromethyl 3-Methoxy, dimethylpropyl carbamoyl
Solubility Moderate (trimethoxy enhances) High (crystalline salt forms) Low (bulky substituents)
Target Likelihood Kinases, GPCRs Kinases (optimized for inhibition) Kinases with steric tolerance

Key Observations :

  • The trimethoxy substitution in the target compound likely improves aqueous solubility compared to methyl/trifluoromethyl groups in the patent compound .
  • [1,5-a] vs. [4,3-a] triazolopyridine positional isomerism (Analog 2) alters electron distribution, affecting target selectivity .

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